Lipophilicity Advantage: Imidazo[1,2-a]pyrimidine Core Delivers XLogP3-AA = 0 vs. Pyrazolo[1,5-a]pyrimidine Core at –0.8
The free base of the title compound exhibits a computed XLogP3-AA value of exactly 0, whereas the structurally analogous {pyrazolo[1,5-a]pyrimidin-2-yl}methanamine (CAS 933715-02-7) – which has the identical molecular formula (C₇H₈N₄) and molecular weight (148.17 g mol⁻¹) – records XLogP3-AA = –0.8 [1]. The ΔLogP of +0.8 units represents a meaningful shift toward optimal CNS drug-like space (LogP 0–3) and suggests superior passive membrane permeability for the imidazo[1,2-a]pyrimidine scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | {Pyrazolo[1,5-a]pyrimidin-2-yl}methanamine (free base); XLogP3-AA = –0.8 |
| Quantified Difference | ΔLogP = +0.8 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
A ΔLogP of 0.8 can significantly alter membrane permeability and oral absorption potential, making the title compound a preferred scaffold for programs requiring balanced hydrophilicity/lipophilicity.
- [1] PubChem CID 3534573 (target free base) and CID 82594627 (pyrazolo analog). XLogP3-AA values accessed via National Center for Biotechnology Information. View Source
